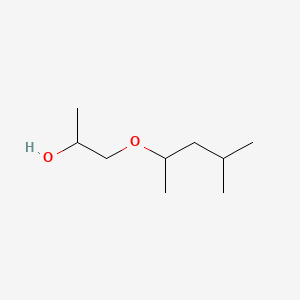

1-(1,3-Dimethylbutoxy)-2-propanol

Description

1-(1,3-Dimethylbutoxy)-2-propanol is a branched ether-alcohol compound with the molecular formula C₉H₂₀O₂. Structurally, it features a 2-propanol backbone substituted with a 1,3-dimethylbutoxy group at the first carbon.

Properties

CAS No. |

54340-89-5 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-(4-methylpentan-2-yloxy)propan-2-ol |

InChI |

InChI=1S/C9H20O2/c1-7(2)5-9(4)11-6-8(3)10/h7-10H,5-6H2,1-4H3 |

InChI Key |

RXKHBONEORPJMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)OCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethylbutoxy)-2-propanol typically involves the reaction of 1,3-dimethylbutanol with propylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1,3-dimethylbutanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(1,3-Dimethylbutoxy)-2-propanol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethylbutoxy)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

1-(1,3-Dimethylbutoxy)-2-propanol has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethylbutoxy)-2-propanol involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Calculated based on molecular formula.

†Estimated from structural analogs.

Structural and Functional Differences

- Branching vs. Linear Chains: The 1,3-dimethylbutoxy group in the target compound introduces steric hindrance compared to linear analogs like 1-butoxy-2-propanol. This may reduce reactivity in nucleophilic substitutions but enhance thermal stability .

- Halogenation: 1-Butoxy-3-chloro-2-propanol () exhibits higher polarity and reactivity due to the chlorine atom, making it suitable for synthesizing surfactants or agrochemicals, unlike non-halogenated analogs .

Biological Activity

1-(1,3-Dimethylbutoxy)-2-propanol, with the molecular formula , is a chemical compound characterized by a propanol backbone and a 1,3-dimethylbutoxy group. This compound is primarily recognized for its applications in various industrial sectors as a solvent and an intermediate in chemical synthesis. Despite its industrial significance, research on its biological activity remains limited. This article aims to consolidate available information regarding the biological effects and potential mechanisms of action of this compound.

Biological Activity Overview

While specific studies on the biological activity of 1-(1,3-Dimethylbutoxy)-2-propanol are scarce, insights can be drawn from related compounds with similar structures. The amphiphilic nature of such compounds suggests potential interactions with biological membranes, influencing absorption and distribution within biological systems. Additionally, these compounds may interact with various enzymes or receptors, potentially affecting metabolic pathways.

Antimicrobial Activity

Some alcohols exhibit antimicrobial properties due to their ability to disrupt cellular membranes. Although direct studies on 1-(1,3-Dimethylbutoxy)-2-propanol are lacking, it is reasonable to hypothesize that it may possess some level of antimicrobial activity based on the behavior of structurally similar alcohols.

Case Study: Interaction with Biological Membranes

Research into compounds with similar structures indicates that they can influence membrane permeability and fluidity. These effects can lead to alterations in cell signaling pathways and metabolic processes. For instance, amphiphilic alcohols have been shown to modulate the activity of membrane-bound enzymes. Further studies are needed to elucidate the specific interactions of 1-(1,3-Dimethylbutoxy)-2-propanol with biological membranes.

Enzyme Interaction Potential

Preliminary investigations into structurally analogous compounds suggest that they may interact with various metabolic enzymes. For example, studies on related alcohols have demonstrated their potential to inhibit or activate specific enzymatic pathways, which could be relevant for therapeutic applications. However, definitive data on 1-(1,3-Dimethylbutoxy)-2-propanol's enzyme interaction remains unestablished.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Potential antimicrobial effects based on structural similarities to other alcohols. |

| Membrane Interaction | Possible influence on membrane permeability and fluidity. |

| Enzyme Interaction | Hypothetical interactions with metabolic enzymes; further research required. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.